molecular formula C8H16N2 B13002101 {1-Azabicyclo[2.2.2]octan-2-yl}methanamine

{1-Azabicyclo[2.2.2]octan-2-yl}methanamine

Katalognummer: B13002101
Molekulargewicht: 140.23 g/mol
InChI-Schlüssel: XVCFWFMLNSQUKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{1-Azabicyclo[222]octan-2-yl}methanamine is a bicyclic amine compound with a unique structure that includes a nitrogen atom within a bicyclic framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {1-Azabicyclo[2.2.2]octan-2-yl}methanamine typically involves the construction of the bicyclic framework followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. For example, the cyclization of a suitable amine with a dihalide can yield the desired bicyclic amine .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to optimize the reaction conditions and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

{1-Azabicyclo[2.2.2]octan-2-yl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce alkyl or aryl groups onto the nitrogen atom .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, {1-Azabicyclo[2.2.2]octan-2-yl}methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its bicyclic structure allows it to interact with various biological targets, making it a candidate for drug development .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents that target specific receptors in the body .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and material engineering .

Wirkmechanismus

The mechanism of action of {1-Azabicyclo[2.2.2]octan-2-yl}methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bicyclic structure allows for a high degree of specificity in these interactions, which can lead to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of {1-Azabicyclo[2.2.2]octan-2-yl}methanamine lies in its specific structural configuration, which can influence its reactivity and interaction with biological targets. This makes it distinct from its isomers and other similar compounds .

Eigenschaften

Molekularformel

C8H16N2

Molekulargewicht

140.23 g/mol

IUPAC-Name

1-azabicyclo[2.2.2]octan-2-ylmethanamine

InChI

InChI=1S/C8H16N2/c9-6-8-5-7-1-3-10(8)4-2-7/h7-8H,1-6,9H2

InChI-Schlüssel

XVCFWFMLNSQUKQ-UHFFFAOYSA-N

Kanonische SMILES

C1CN2CCC1CC2CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.